7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
The compound “7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidine derivatives are synthetically available compounds that are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines is based on the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines . The introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule is of particular interest .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific substituents. For example, ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate was obtained as colorless crystals with a melting point of 85–86°C .Future Directions
Pyrazolo[1,5-a]pyrimidines maintain their stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries . The substantial expenses for developing and producing biologically privileged drugs are expected to create opportunities for producing hybrid molecule-based drugs . Therefore, the future direction of pyrazolo[1,5-a]pyrimidines research could focus on the development of more efficient synthesis methods and the exploration of their potential therapeutic applications.
Properties
IUPAC Name |
7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F5N4O2/c1-30(14-7-9-15(10-8-14)33-22(25,26)27)21(32)16-12-28-31-18(19(23)24)11-17(29-20(16)31)13-5-3-2-4-6-13/h2-12,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOIJYJCZBUSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F5N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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